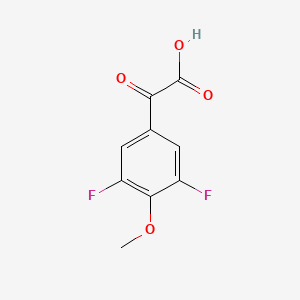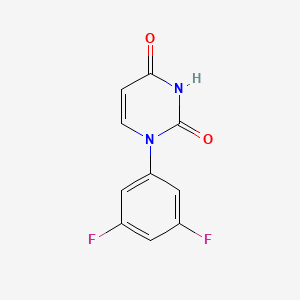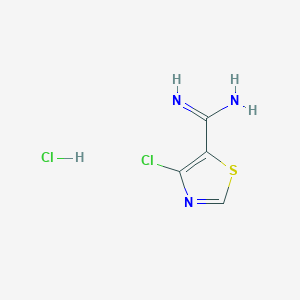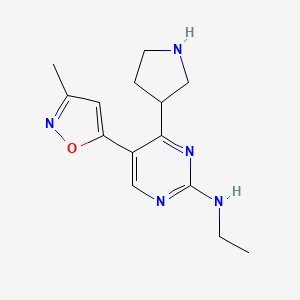
N-Ethyl-5-(3-methylisoxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-5-(3-methylisoxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-5-(3-methylisoxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine typically involves multi-step organic reactions. The starting materials might include ethylamine, 3-methylisoxazole, pyrrolidine, and pyrimidine derivatives. Common synthetic routes could involve:
Nucleophilic Substitution: Introduction of the ethyl group via nucleophilic substitution reactions.
Cyclization: Formation of the pyrimidine ring through cyclization reactions.
Functional Group Interconversion: Conversion of functional groups to achieve the desired substituents on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-5-(3-methylisoxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: Both nucleophilic and electrophilic substitution reactions can modify the substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-Ethyl-5-(3-methylisoxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine might be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it might interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-Ethyl-5-(3-methylisoxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-5-(3-methylisoxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine
- N-Ethyl-5-(3-methylisoxazol-5-yl)-4-(piperidin-3-yl)pyrimidin-2-amine
Uniqueness
N-Ethyl-5-(3-methylisoxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine is unique due to its specific combination of functional groups and ring structures. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H19N5O |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
N-ethyl-5-(3-methyl-1,2-oxazol-5-yl)-4-pyrrolidin-3-ylpyrimidin-2-amine |
InChI |
InChI=1S/C14H19N5O/c1-3-16-14-17-8-11(12-6-9(2)19-20-12)13(18-14)10-4-5-15-7-10/h6,8,10,15H,3-5,7H2,1-2H3,(H,16,17,18) |
InChI Key |
VXMXXGARDBQERR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=C(C(=N1)C2CCNC2)C3=CC(=NO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B12968083.png)
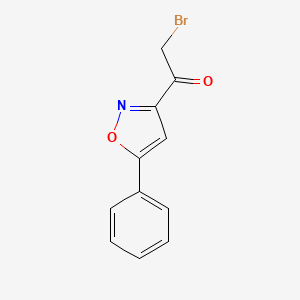
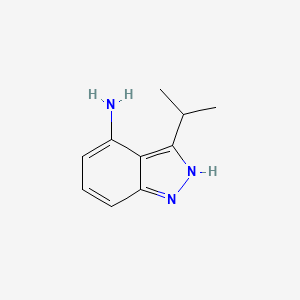
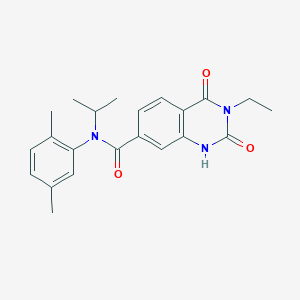
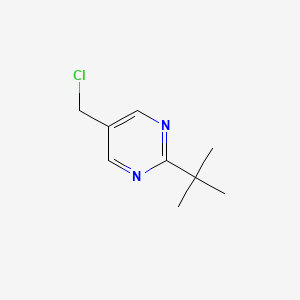
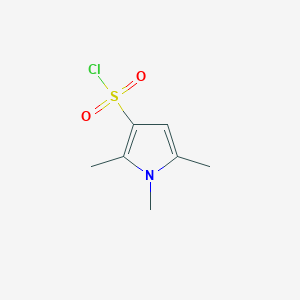
![5'-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid]](/img/structure/B12968114.png)

![Ethyl 2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12968123.png)
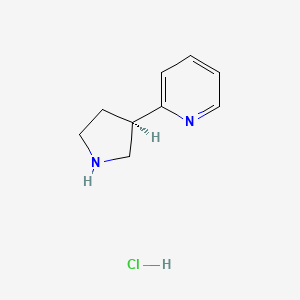
![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromo-5-chlorophenyl)-6-phenyl-1,3,5-triazine](/img/structure/B12968140.png)
